molecular formula C14H20FN3O B13296216 N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide

Cat. No.: B13296216
M. Wt: 265.33 g/mol
InChI Key: PRVZSTCIIUPWBD-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Methylamino Group: The methylamino group is usually introduced through reductive amination or other amination reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-4-aminopiperidine-1-carboxamide
  • N-(4-Fluorophenyl)-4-(dimethylamino)methylpiperidine-1-carboxamide
  • N-(4-Fluorophenyl)-4-(ethylamino)methylpiperidine-1-carboxamide

Uniqueness

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability. Comparing its activity with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

Molecular Formula

C14H20FN3O

Molecular Weight

265.33 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(methylaminomethyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H20FN3O/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13/h2-5,11,16H,6-10H2,1H3,(H,17,19)

InChI Key

PRVZSTCIIUPWBD-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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